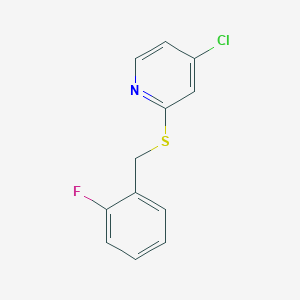

4-Chloro-2-((2-fluorobenzyl)thio)pyridine

Description

Structure

3D Structure

Properties

CAS No. |

1346707-43-4 |

|---|---|

Molecular Formula |

C12H9ClFNS |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

4-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyridine |

InChI |

InChI=1S/C12H9ClFNS/c13-10-5-6-15-12(7-10)16-8-9-3-1-2-4-11(9)14/h1-7H,8H2 |

InChI Key |

SFGWFABWUYQWQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=CC(=C2)Cl)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis for Proton Environment and Connectivity

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments and their neighboring protons. The spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring and the 2-fluorobenzyl group. Key features to analyze would include:

Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), while the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would be found further upfield.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of signals due to spin-spin coupling with adjacent protons, revealing which protons are connected through covalent bonds. This would be crucial for establishing the substitution pattern on both aromatic rings.

Data Table 3.1.1: ¹H NMR Spectroscopic Data for 4-Chloro-2-((2-fluorobenzyl)thio)pyridine No experimental data available.

¹³C NMR Analysis for Carbon Framework Determination

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom. Analysis would focus on:

Chemical Shift (δ): The chemical shifts would differentiate between sp²-hybridized carbons in the aromatic rings and the sp³-hybridized methylene carbon. The carbon attached to the fluorine atom would also exhibit a characteristic shift and coupling (¹JC-F).

Data Table 3.1.2: ¹³C NMR Spectroscopic Data for this compound No experimental data available.

¹⁹F NMR Spectroscopy for Fluorine Atom Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential characterization technique. This method is highly sensitive to the local environment of the fluorine nucleus. The spectrum would provide:

Chemical Shift (δ): A specific signal for the fluorine atom, with its chemical shift being indicative of its position on the benzyl group.

Coupling Constants: Coupling between the ¹⁹F nucleus and nearby protons (e.g., ³JF-H) would further confirm the substitution pattern on the fluorobenzyl moiety.

Data Table 3.1.3: ¹⁹F NMR Spectroscopic Data for this compound No experimental data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. Key information derived would include:

Molecular Ion Peak (M⁺): This peak would confirm the molecular weight of the compound (C₁₂H₉ClFN₂S). The presence of characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a definitive feature.

Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable manner. Analysis of the resulting fragment ions would help to confirm the presence of the 4-chloropyridine (B1293800) and 2-fluorobenzylthio substructures.

Data Table 3.2: Mass Spectrometry Data for this compound No experimental data available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is used to identify the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the pyridine ring, appearing in the 1600-1400 cm⁻¹ region.

C-F stretching: A strong absorption band characteristic of the carbon-fluorine bond.

C-Cl stretching: A band in the fingerprint region corresponding to the carbon-chlorine bond.

C-S stretching: A weaker absorption associated with the thioether linkage.

Data Table 3.3: Infrared (IR) Spectroscopic Data for this compound No experimental data available.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Confirming the covalent structure of the molecule.

Conformation: Revealing the spatial arrangement of the pyridine and fluorobenzyl rings relative to each other.

Intermolecular Interactions: Identifying how the molecules pack together in the crystal lattice, including any potential hydrogen bonds or π-stacking interactions.

Data Table 3.4: X-ray Crystallography Data for this compound No experimental data available.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentage of each element within a sample, which is then compared against the theoretical values derived from the compound's proposed molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound. For a compound to be considered pure, the experimentally determined values should align closely with the calculated values, typically within a narrow, acceptable margin of error of ±0.4%.

For the specific compound, this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₁₂H₉ClFNS. These calculated values serve as a benchmark for experimental verification.

A comprehensive search of scientific literature and chemical databases did not yield experimental elemental analysis data for this compound. The following table outlines the theoretical (calculated) elemental composition.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 53.84 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.39 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.24 |

| Fluorine | F | 18.998 | 1 | 18.998 | 7.10 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.23 |

| Sulfur | S | 32.06 | 1 | 32.06 | 11.98 |

| Total | 253.722 | 100.00 |

Note: The calculated percentages are based on the molecular formula C₁₂H₉ClFNS and the atomic masses of the constituent elements.

The process of elemental analysis typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in a stream of oxygen. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the quantities of carbon, hydrogen, and nitrogen, respectively. Sulfur content is also determined through similar combustion methods, while halogens like chlorine and fluorine require specific analytical procedures for their quantification.

The congruence between the found (experimental) and calculated values would provide strong evidence for the successful synthesis and purity of this compound. For instance, in the analysis of various pyridine derivatives, researchers consistently report both calculated and found values to substantiate their synthetic claims. aun.edu.eg

While no specific experimental data for this compound is available in the reviewed literature, the established practice underscores the indispensability of this technique in synthetic chemistry for the validation of molecular structures. aun.edu.eg

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and electronic properties of organic compounds. researchgate.netscispace.com For molecules similar in structure to 4-Chloro-2-((2-fluorobenzyl)thio)pyridine, calculations are commonly performed using a functional such as B3LYP combined with a basis set like 6-311+G(d,p) or LANL2DZ to achieve a balance between accuracy and computational cost. scispace.comnih.gov

The process begins with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy conformation on the potential energy surface. This optimized structure corresponds to the most stable arrangement of the atoms. For a related compound, 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netnih.govresearchgate.nettriazolo[4,3-a]pyridine, full geometry optimization was carried out using the 6-31G basis set, and the calculated bond lengths and angles were found to be in good agreement with experimental X-ray diffraction data. mdpi.com Similar calculations for diorganotin(IV) 2-chloridophenylacetohydroxamate complexes also showed that optimized geometries could reliably predict bond lengths and angles, including those involving metal coordination. nih.gov

The expected optimized geometric parameters for this compound, based on standard values and data from analogous structures, are presented in the table below. These calculations would confirm the planarity of the pyridine (B92270) and benzene (B151609) rings and determine the key torsion angle between them, which is influenced by the sulfur bridge. In a similar thioether-linked compound, the torsion angle of C-S-C-C was found to be 176.69(18)°, indicating a nearly co-planar arrangement of the ring systems. mdpi.com

| Parameter | Atoms Involved | Predicted Value (Å or °) | Comment |

|---|---|---|---|

| Bond Length | C-Cl (Pyridine) | ~1.74 | Typical C-Cl bond on an aromatic ring. |

| Bond Length | C-S (Pyridine) | ~1.77 | Aromatic carbon-sulfur single bond. |

| Bond Length | S-CH₂ | ~1.82 | Aliphatic carbon-sulfur single bond. |

| Bond Length | C-F (Benzene) | ~1.35 | Aromatic carbon-fluorine bond. |

| Bond Angle | C-S-C | ~103-105 | Angle of the thioether linkage. |

| Torsion Angle | Py-S-CH₂-Bz | Variable | Defines the molecule's overall conformation. |

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For various organic molecules, including substituted pyridines and thiophenes, DFT calculations have been used to determine the energies of these orbitals. scispace.comnih.govresearchgate.net From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These descriptors provide insight into the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests a molecule will behave as a strong electrophile. nih.govresearchgate.net Studies on benzo- and anthraquinodimethane derivatives showed how these descriptors could differentiate the reactivity among a series of related compounds. researchgate.net

| Parameter | Formula | Typical Calculated Value |

|---|---|---|

| EHOMO | - | -6.0 to -6.5 eV |

| ELUMO | - | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 6.0 eV |

| Ionization Potential (I) | -EHOMO | 6.0 to 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 3.25 to 4.0 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.25 to 3.0 eV |

| Electrophilicity Index (ω) | μ²/2η | 1.8 to 2.5 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential value: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). irjweb.comresearchgate.net

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The fluorine and chlorine atoms would also exhibit negative potential.

Positive Potential (Blue): Located on the hydrogen atoms, particularly those attached to the aromatic rings.

Intermediate Potential (Green): Spread across the carbon framework of the rings.

Such maps are instrumental in understanding intermolecular interactions, as they highlight the regions through which a molecule is most likely to interact with other molecules or biological receptors. researchgate.netmendeley.com

Molecular Modeling and Dynamics Simulations

While quantum calculations describe the static properties of a single molecule, molecular modeling and dynamics simulations explore its behavior over time and in complex environments.

In an MD simulation, the molecule's trajectory is calculated over time by solving Newton's equations of motion, allowing researchers to observe how the molecule flexes, bends, and rotates. This would reveal the preferred dihedral angles between the pyridine and fluorobenzyl rings and the energy barriers between different stable conformations. Studies on similar flexible molecules show that even in crystal structures, which represent a low-energy state, significant torsional angles can be observed. mdpi.com Understanding these dynamics is critical, as the specific conformation of a molecule often dictates its ability to bind to a target.

A primary application of molecular modeling is to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. This process, known as molecular docking, uses the computationally optimized structure of the ligand and a known structure of the target protein. nih.govnih.gov

The docking algorithm attempts to fit the ligand into the active or binding site of the protein in numerous possible orientations and conformations. nih.gov Each resulting pose is assigned a score based on the calculated binding affinity, which estimates the strength of the ligand-target interaction. Key interactions that are assessed include:

Hydrogen Bonds: Often involving the pyridine nitrogen.

Halogen Bonds: Involving the chlorine atom on the pyridine ring.

π-π Stacking: Between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein.

Hydrophobic Interactions: Involving the benzyl (B1604629) and pyridine rings.

For example, a docking simulation of a 2-chloro-pyridine derivative into the active site of telomerase was used to determine its probable binding model and rationalize its inhibitory activity. nih.gov Similarly, docking was used to correlate the predicted binding of pyridine derivatives with their observed anticoagulant activity against thrombin. nih.gov These theoretical predictions can effectively guide the synthesis and optimization of new drug candidates by prioritizing compounds with the highest predicted affinity and most favorable interactions. nih.gov

Chemical Reactivity and Transformation Studies

Reactions Involving the Thioether Moiety

The thioether linkage is a key site for chemical modification, primarily through reactions at the sulfur atom.

Nucleophilic Substitution Reactions at the Sulfur Atom

While direct nucleophilic substitution at the sulfur atom of thioethers is not a common transformation, the broader context of nucleophilic substitution on the pyridine (B92270) ring is highly relevant. The thioether group at the 2-position influences the reactivity of the entire molecule. Nucleophilic aromatic substitution on pyridine rings generally occurs at the 2- and 4-positions. stackexchange.comquora.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate (Meisenheimer complex) formed during the attack of a nucleophile. stackexchange.comquora.com The resonance structures of the intermediate show that the negative charge can be delocalized onto the nitrogen atom when the attack is at the C-2 or C-4 position, a stabilizing effect not possible with attack at C-3. stackexchange.comquora.com

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether group of 4-Chloro-2-((2-fluorobenzyl)thio)pyridine is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important reaction for thioethers.

The oxidation of sulfides to sulfoxides and subsequently to sulfones can be achieved using a variety of oxidizing agents. acsgcipr.org Careful control of reaction conditions, such as the stoichiometry of the oxidant, is crucial to selectively obtain the sulfoxide and avoid over-oxidation to the sulfone. acsgcipr.org Common oxidants for this purpose include hydrogen peroxide (H₂O₂), peroxy acids, and other peroxides. organic-chemistry.orgorganic-chemistry.orgrsc.org

For instance, the use of 30% hydrogen peroxide in the presence of a catalyst can selectively oxidize sulfides to sulfones. rsc.org The choice of catalyst can also influence the outcome, with some catalysts favoring sulfoxide formation while others promote the formation of sulfones. organic-chemistry.org Metal-free catalytic systems have also been developed for the chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org The general progression of this oxidation is as follows:

Sulfide (B99878) → Sulfoxide → Sulfone

The reactivity of the sulfide and the choice of oxidant and reaction conditions determine the final product. For example, less reactive oxidants are often paired with catalysts to achieve a desirable reaction rate for sulfoxide formation. acsgcipr.org

Reactions at the Pyridine Ring

The pyridine ring in this compound is the site of several important reactions, influenced by its substituents.

Reactivity of the Chlorine Substituent

The chlorine atom at the 4-position of the pyridine ring is a key site for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen makes the ring electron-deficient, particularly at the 2- and 4-positions, facilitating attack by nucleophiles. stackexchange.comquora.comuoanbar.edu.iq The stability of the intermediate formed during nucleophilic attack is a determining factor for the reaction's feasibility. stackexchange.com

In the case of 4-chloropyridine (B1293800) derivatives, the chlorine atom can be displaced by a variety of nucleophiles. This reactivity is enhanced by the presence of the nitrogen atom, which helps to stabilize the negative charge in the transition state. stackexchange.comquora.comuoanbar.edu.iq

| Reactant | Nucleophile | Product |

| This compound | Various Nucleophiles | 4-Substituted-2-((2-fluorobenzyl)thio)pyridine |

This table illustrates the general principle of nucleophilic substitution at the 4-position of the pyridine ring.

Impact of Fluorine Substituents on Benzyl (B1604629) Group Reactivity

The fluorine atom on the benzyl group primarily exerts an electronic influence on the reactivity of the molecule. Fluorine is a highly electronegative atom, and its presence can affect the stability of intermediates formed during reactions. For example, in the context of carbonylation reactions, the stability of benzyl cations can be influenced by halogen substituents. nih.gov A fluorine-substituted benzyl cation may have different stability compared to its chlorine-substituted counterpart, which can affect reaction outcomes and conversion rates. nih.gov

In structure-activity relationship (SAR) studies of enzyme inhibitors, the introduction of fluorine atoms can be a strategic move to enhance potency and improve pharmacokinetic properties. acs.org Fluorination can lead to conformational rigidity and reduce the energy required for desolvation, which can result in stronger binding to a biological target. acs.org

Electrophilic and Nucleophilic Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq It can react with electrophiles, such as in protonation reactions in acidic media. This protonation forms a pyridinium (B92312) ion, which further deactivates the ring towards electrophilic substitution. uoanbar.edu.iq

Direct nucleophilic attack at the pyridine nitrogen is generally less common but can occur under specific circumstances, particularly with highly reactive nucleophiles like organolithium reagents, leading to the formation of novel anionic ligands. nih.gov

Further Derivatization and Scaffold Modification

The structural framework of this compound offers multiple avenues for further chemical modification. Research into its derivatization focuses on manipulating its functional groups to explore structure-activity relationships (SAR) and develop new chemical entities. The primary sites for modification include the chlorine atom at the C-4 position of the pyridine ring, the thioether linkage, and the core pyridine scaffold itself.

Modification at the C-4 Position

The chloro substituent on the pyridine ring is a key handle for introducing a wide array of functional groups. Its reactivity is primarily exploited through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the C-4 position for attack by nucleophiles. This allows for the displacement of the chloride with various heteroatom nucleophiles. For instance, reactions with amines (anilines, secondary aliphatic amines) can yield 4-aminopyridine (B3432731) derivatives. researchgate.net Similarly, oxygen-based nucleophiles like alkoxides or phenoxides can be used to introduce ether linkages. The choice of base and reaction conditions is critical to ensure chemoselectivity and avoid unwanted side reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond is a versatile substrate for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or their esters provides a direct route to biaryl and heteroaryl-substituted pyridine scaffolds. acs.orgmdpi.com This method is widely used to explore the S3 binding pocket in enzyme inhibitors by introducing diverse aromatic systems. acs.org

Sonogashira Coupling: The coupling with terminal alkynes introduces alkynyl moieties, which can serve as precursors for further transformations or as key structural elements themselves. acs.org

Buchwald-Hartwig Amination: This reaction offers an alternative and often more general method than classical SNAr for installing amine functionalities at the C-4 position.

The table below summarizes potential derivatizations at the C-4 position based on established reactivity patterns for chloropyridines. researchgate.netacs.orgmdpi.com

| Reaction Type | Reagent/Catalyst System | Resulting Moiety at C-4 |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl / Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysis | Alkynyl |

| SNAr (Amination) | Primary/Secondary Amine, Base | Amino |

| SNAr (Etherification) | Alcohol/Phenol, Strong Base | Ether / Aryl Ether |

Modification of the Thioether Linkage

The sulfur atom in the 2-((2-fluorobenzyl)thio) group is susceptible to oxidation, providing access to the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic and steric properties of the molecule, as well as its potential for hydrogen bonding.

Oxidation to Sulfoxide: Controlled oxidation, typically using mild oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, can selectively convert the thioether to a sulfoxide.

Oxidation to Sulfone: Using a stronger excess of the oxidizing agent or more forcing conditions leads to the formation of the sulfone. The resulting sulfonyl group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. In some heterocyclic systems, a methylsulfonyl group has been shown to be a displaceable leaving group itself, opening another avenue for substitution. researchgate.net

These oxidation states can be used to fine-tune the physicochemical properties of the molecule.

| Oxidation State | Reagent | Resulting Functional Group |

| Sulfoxide | m-CPBA (1 equivalent) | -S(O)-CH₂- |

| Sulfone | m-CPBA (>2 equivalents) | -S(O)₂-CH₂- |

Pyridine Scaffold Modification

More profound structural changes involve the modification of the pyridine ring itself to create fused heterocyclic systems. This approach, often termed scaffold hopping, can lead to novel chemical frameworks with distinct biological profiles. One such strategy involves using a related pyridine derivative as a precursor to build a fused ring system. For example, a 2-hydrazinylpyridine derivative can react with reagents like thiourea (B124793) to form a fused triazolopyridine scaffold. mdpi.com While this requires starting from a different precursor than this compound, it illustrates a valid strategy for scaffold modification within this compound class. The synthesis of an 8-chloro- evitachem.compatsnap.comgoogle.comtriazolo[4,3-a]pyridine-3(2H)-thione from 3-chloro-2-hydrazinylpyridine demonstrates the feasibility of converting a simple pyridine core into a more complex, fused bicyclic system. mdpi.com

Investigation of Biological Activities and Mechanisms in Vitro Studies

Antimicrobial Activity Studies

Research into the antimicrobial properties of various pyridine (B92270) derivatives is an active area of study. Many compounds containing a pyridine core have demonstrated a range of antibacterial and antifungal effects.

Antibacterial Efficacy and Spectrum against Various Strains

Specific studies detailing the antibacterial efficacy and spectrum of 4-Chloro-2-((2-fluorobenzyl)thio)pyridine against various bacterial strains are not found in the reviewed scientific literature. While numerous pyridine derivatives have been synthesized and evaluated for their antibacterial properties, data for this specific compound is not available. For example, studies on other novel 4-chloro-2-mercaptobenzenesulfonamides have shown promising activity against several anaerobic Gram-positive bacteria strains. nih.gov Additionally, research on fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogues, which contain a fluorinated phenyl group, has identified compounds with activity against Gram-positive bacteria. nih.gov However, these findings are on structurally related but distinct molecules.

Antifungal Efficacy and Spectrum against Various Fungi

A review of existing scientific literature did not yield specific studies on the antifungal efficacy and spectrum of this compound. While related heterocyclic compounds, including various pyridine derivatives, have been investigated for antifungal properties, there is no published data available for this particular molecule.

Anticancer / Antiproliferative Activity Research

The potential of pyridine-containing compounds as anticancer agents is a significant focus of medicinal chemistry research. Various derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells.

In Vitro Cytotoxicity on Human Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116)

There is no specific data in the reviewed scientific literature regarding the in vitro cytotoxicity of this compound on human cancer cell lines such as MCF-7 (breast adenocarcinoma), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma).

However, the cytotoxicity of other pyridine derivatives has been explored:

MCF-7: Numerous studies have evaluated different pyridine-containing compounds against the MCF-7 cell line, with some showing significant cytotoxic effects. researchgate.netresearchgate.netnih.govnih.gov For instance, certain pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have demonstrated pro-apoptotic potential in MCF-7 cells. nih.gov

HepG-2: A variety of pyridine and pyrazolyl pyridine conjugates have been synthesized and tested for cytotoxicity against HepG-2 cells, with some compounds showing potent activity. researchgate.netnih.govnih.govresearchgate.net

HCT-116: The HCT-116 cell line has also been used to screen the anticancer potential of pyridine derivatives. ekb.egnih.govnih.gov For example, some bis[2-(acylamino)phenyl] disulfides have shown inhibitory effects on the proliferation of HCT116 cells. nih.gov

It is important to emphasize that these findings pertain to other pyridine-containing molecules, and no direct cytotoxic data for this compound has been reported.

Exploration of Potential Biochemical Mechanisms of Action (e.g., enzyme inhibition, modulation of cellular pathways)

Due to the lack of in vitro cytotoxicity data for this compound, there have been no subsequent studies to explore its potential biochemical mechanisms of action. Research into the mechanisms of related compounds has revealed various targets. For example, some pyridine derivatives have been investigated as inhibitors of enzymes like farnesyl-protein transferase and β-Secretase (BACE-1). acs.org Other studies on different heterocyclic structures have shown mechanisms involving the induction of apoptosis and the modulation of cellular pathways such as the JNK-mediated apoptosis pathway. nih.gov These mechanisms are specific to the studied compounds and cannot be directly attributed to this compound.

Other Investigated Biological Activities (e.g., insecticidal)

Specific investigations into other biological activities of this compound, such as insecticidal properties, have not been found in the reviewed scientific literature. However, the insecticidal potential of other pyridine-based compounds has been documented. For instance, certain pyridine derivatives have been synthesized and shown to have insecticidal activity against the cowpea aphid, Aphis craccivora. aun.edu.egresearchgate.net These studies highlight the potential for this class of compounds in agricultural applications, but specific data for this compound is not available.

Structure Activity Relationship Sar Studies

Influence of Halogenation (Chlorine on Pyridine (B92270), Fluorine on Benzyl) on Biological Activity

The presence and position of halogen atoms on both the pyridine and benzyl (B1604629) rings are critical determinants of the biological activity of this class of compounds. The chlorine atom at the 4-position of the pyridine ring and the fluorine atom at the 2-position of the benzyl ring in 4-Chloro-2-((2-fluorobenzyl)thio)pyridine are key features that modulate its potency and selectivity.

The electron-withdrawing nature of the chlorine atom on the pyridine ring can influence the electronic distribution of the entire molecule, potentially affecting its interaction with biological targets. In related heterocyclic compounds, halogenation has been shown to enhance antiproliferative activity, although in some cases, it can also lead to a decrease in activity depending on the specific scaffold and the position of the halogen. nih.gov For instance, in a series of 2-thiohydantoin (B1682308) derivatives, the presence of a chlorine atom on a phenyl ring was found to be important for antitrypanosomal activity. nih.gov

Similarly, the fluorine atom on the benzyl ring plays a significant role. The substitution of a hydrogen atom with a fluorine atom can alter the compound's lipophilicity, metabolic stability, and binding interactions. In studies of related benzylthio-containing compounds, fluorine substitution on the benzyl ring has been shown to be advantageous for biological activity. For example, a 4-fluoro derivative of a 1-benzyl-3-aryl-2-thiohydantoin was found to be seven times more potent against Trypanosoma brucei than its unsubstituted counterpart. nih.gov Furthermore, in a series of trifluoromethylpyridine amide derivatives, compounds with a 2-fluoro-5-trifluoromethylbenzyl or a 3-chloro-2-fluorobenzyl group exhibited notable antibacterial activity. nih.gov The combination of a chloro and a fluoro substituent on the benzyl ring has also been explored in other scaffolds, such as 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones, which have demonstrated picomolar activity against HIV-1. nih.gov

Role of the Thioether Linkage in Biological Response and Potency

The thioether linkage (-S-) connecting the pyridine and benzyl moieties is a crucial structural element that imparts both flexibility and specific chemical properties to the molecule. This linkage is not merely a spacer but actively participates in the compound's biological response.

In various classes of bioactive molecules, the replacement of other linkages with a thioether bond has been shown to have a significant impact on activity. For instance, substituting a disulfide bond with a more stable thioether bridge in the complement inhibitor compstatin (B549462) resulted in analogues that largely maintained their potent activity and affinity for their biological target. nih.gov This suggests that the thioether linkage can serve as a robust and effective linker in bioactive compounds.

The sulfur atom in the thioether linkage can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, with biological macromolecules. While thioethers are generally stable, they can be susceptible to metabolic oxidation to sulfoxides and sulfones. nih.gov This metabolic transformation can either enhance, diminish, or alter the biological activity of the parent compound. For example, in a series of trifluoromethylpyridine amide derivatives, the corresponding sulfone and sulfoxide (B87167) analogues of some thioether compounds showed higher activity against Ralstonia solanacearum. nih.gov

Impact of Benzyl Moiety Substitution Patterns on Activity

The substitution pattern on the benzyl moiety of this compound is a key determinant of its biological activity. The nature, position, and number of substituents on the benzyl ring can profoundly influence the compound's interaction with its biological target.

Studies on related benzylthio-containing compounds have demonstrated the critical role of benzyl ring substitution. For instance, in a series of 3-substituted benzylthioquinolinium iodides, the position of the substituent on the benzyl ring had a significant effect on antifungal activity, with para-substituted compounds consistently showing the highest potency. nih.gov The introduction of a 4-chloro substituent on the benzyl ring of one such derivative resulted in a four-fold increase in potency against Cryptococcus neoformans compared to amphotericin B. nih.gov

In another study on 1-benzyl-3-aryl-2-thiohydantoin derivatives, substitution at the 4-position of the benzyl ring with various groups, including methyl, methoxy, trifluoromethyl, and cyano, generally led to low or no activity. However, a 4-fluoro substituent significantly improved antiparasitic potency. nih.gov This highlights the specific and often unpredictable effects of different substituents. The presence of a 2-chloro-6-fluoro substitution pattern on the benzyl ring of 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones has been shown to result in high inhibitory activity against HIV-1. nih.gov These findings underscore the importance of a systematic exploration of the substitution patterns on the benzyl moiety to optimize the biological activity of this compound.

Pyridine Ring Substitution Effects on Activity Profiles and Selectivity

In a broad sense, the pyridine nucleus is a common scaffold in many biologically active compounds, and its substitution patterns are key to its diverse therapeutic applications, including antimicrobial and antiviral activities. mdpi.com The introduction of different functional groups can alter the molecule's ability to interact with specific biological targets. For instance, a review on pyridine derivatives indicated that the presence and position of methoxy, hydroxyl, carbonyl, and amino groups can enhance antiproliferative activity, while halogen atoms or bulky groups might decrease it, depending on the specific context. nih.gov

In a study of thioalkyl derivatives of pyridine, various substitutions on the pyridine ring led to compounds with a range of psychotropic properties, including activating, sedative, and anxiolytic effects. nih.gov This demonstrates that even subtle changes to the pyridine core can lead to significant shifts in the biological activity profile. Therefore, exploring different substituents at various positions on the pyridine ring of this compound could lead to the discovery of analogues with improved potency, altered selectivity, or entirely new biological activities.

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational methods are increasingly valuable tools for understanding the structure-activity relationships of complex molecules and for predicting the biological activity of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide insights into the molecular basis of activity and guide the rational design of new derivatives.

While specific computational studies on this compound were not identified, the application of these methods to related structures highlights their potential. For example, a CoMFA (Comparative Molecular Field Analysis) model was used to predict the antifungal activity of 3-(substituted benzyl)thio quinolinium derivatives, demonstrating the utility of computational models in this chemical space. nih.gov

Molecular docking studies can simulate the binding of a ligand to the active site of a biological target, providing a rationale for the observed activity and guiding the design of more potent inhibitors. Such studies have been employed to understand the binding modes of various pyridine-containing compounds. The use of computational tools to analyze the electrostatic potential maps of pyridine derivatives has also helped in understanding their antiproliferative activity. nih.gov Applying these computational approaches to this compound and its analogues could accelerate the discovery of new compounds with optimized biological profiles.

Advanced Applications in Organic Synthesis

4-Chloro-2-((2-fluorobenzyl)thio)pyridine as a Versatile Synthetic Building Block

The chemical reactivity of this compound makes it an ideal starting point for the synthesis of a wide array of more complex molecules. The chlorine atom at the 4-position of the pyridine (B92270) ring is particularly amenable to substitution, providing a reliable handle for molecular elaboration.

Precursor for the Construction of Complex Heterocyclic Systems

The true synthetic utility of this compound lies in its role as a precursor for building sophisticated heterocyclic systems. The chlorine atom at the 4-position is susceptible to displacement through various cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for this purpose. youtube.comorganic-chemistry.org Research on similar 2,4-disubstituted pyridine systems has shown that the chloride at the C4-position is more reactive than a substituent at the C2-position, allowing for regioselective substitution. nih.govmdpi.com In a Suzuki coupling, the C4-chloro group can be selectively coupled with a wide range of aryl or heteroaryl boronic acids. This reaction, catalyzed by a palladium complex, forges a new carbon-carbon bond at a specific location, leaving the rest of the molecule, including the 2-((2-fluorobenzyl)thio) group, intact. nih.gov

This regioselective reactivity is a powerful tool for synthetic chemists. Starting with the single this compound core, a multitude of new biaryl or heteroaryl-pyridine structures can be generated simply by choosing different boronic acid coupling partners. This modular approach allows for the rapid generation of a library of complex molecules, each with a unique substitution pattern at the 4-position. These newly formed, larger heterocyclic systems can then serve as scaffolds for further functionalization or as final target molecules in various chemical and pharmaceutical research programs. The reliability and predictability of reactions like the Suzuki coupling make this compound a key intermediate in multi-step syntheses aimed at creating novel and complex molecular architectures. youtube.com

Synthesis of Analogs and Derivatives with Tailored Properties

The pyridine ring is a well-established scaffold for biologically active compounds, and the ability to synthesize a variety of analogs from a common precursor is crucial for drug discovery. researchgate.net this compound is an excellent starting material for creating a diverse library of derivatives to probe structure-activity relationships (SAR).

By systematically replacing the C4-chloro group with different functional groups, chemists can fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with a biological target. For instance, studies on other pyridine-based compounds have demonstrated that introducing various substituted phenyl rings can dramatically impact their biological efficacy, such as their ability to act as anticancer agents by inhibiting enzymes like topoisomerase II. medchemexpress.comnih.gov

The following table, based on findings from related di-aryl pyridine derivatives, illustrates how substitutions on the peripheral phenyl rings can influence cytotoxic activity. This demonstrates the principle of how derivatives of this compound could be synthesized and evaluated.

| Compound Series | Substitution Pattern | Key Biological Target | Observed Activity Trend | Reference |

|---|---|---|---|---|

| 2,4-Diphenyl-6-aryl Pyridines | Hydroxyl groups at various positions on the 2- and 4-phenyl rings | Topoisomerase II | Compounds with hydroxyl groups at the meta or para position of the 2-phenyl ring combined with a hydroxyl at any position of the 4-phenyl ring showed the most potent inhibitory activity and cytotoxicity. | nih.gov |

| 2-Thienyl-4-furyl-6-aryl Pyridines | Various aryl groups at the 6-position of the pyridine ring | Topoisomerase I & II | The nature of the aryl substituent significantly influenced the potency and selectivity of topoisomerase inhibition. | medchemexpress.com |

| 4-Thiophenyl Pyridines | Different functional groups attached to the core scaffold | EGFR and VEGFR-2 Kinases | Dihydropyrazole derivatives showed stronger activity against HepG-2 and MCF-7 cancer cell lines than their pyrazole (B372694) counterparts. | nih.gov |

This systematic approach of creating analogs allows researchers to build a comprehensive understanding of the SAR, identifying the specific structural features that enhance potency, selectivity, or other desirable properties, thereby guiding the design of more effective therapeutic agents.

Strategic Integration into Drug Design Frameworks

The structural motifs present in this compound—the pyridine core, the chlorine atom, the thioether linker, and the fluorinated benzyl (B1604629) group—are all features that medicinal chemists strategically employ in drug design. Pyridine and its derivatives are considered "privileged scaffolds" because they are found in a vast number of approved drugs and biologically active compounds, demonstrating their ability to interact favorably with a wide range of biological targets. nih.govresearchgate.netnih.govmdpi.com

The incorporation of a fluorine atom is a widely used and powerful strategy in medicinal chemistry. bohrium.com Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. Strategically placing a fluorine atom, as in the 2-fluorobenzyl group, can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. tandfonline.comnih.gov It can also increase binding affinity to a target protein by forming favorable interactions (such as hydrogen bonds or dipole interactions) within the protein's binding pocket. Furthermore, fluorination can modulate the pKa of nearby functional groups and improve membrane permeability, all of which are critical pharmacokinetic properties. nih.gov

The 4-chloropyridine (B1293800) moiety itself is a valuable component in drug design. The chlorine atom can act as a key binding element, participating in halogen bonding with the target protein. Moreover, its reactivity allows it to be used as a synthetic handle for attaching the molecule to other fragments or for developing activity-based probes. chemicalbook.com For example, the 4-chloropyridine unit has been used as a reactive center to synthesize dual-target PROTAC degraders. acs.org The combination of a fluorinated ring and a chloropyridine is a feature in approved drugs like Apalutamide, which is used to treat prostate cancer. mdpi.com

Therefore, the design of this compound incorporates several validated medicinal chemistry strategies. A medicinal chemist would recognize this compound as a promising starting point or fragment for a drug discovery program, as it combines a proven heterocyclic core with substituents known to confer advantageous pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Research Directions

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 4-Chloro-2-((2-fluorobenzyl)thio)pyridine typically involves a nucleophilic substitution reaction. However, future research should focus on developing more sustainable and efficient synthetic methodologies. Green chemistry principles offer a roadmap for such improvements.

Recent advancements in the synthesis of pyridine (B92270) derivatives highlight several promising avenues. nih.gov Techniques such as one-pot multicomponent reactions, the use of environmentally benign solvents, and catalyst-free or green catalyst-based approaches are gaining prominence. nih.govnih.gov For instance, microwave-assisted organic synthesis has been shown to accelerate reaction times, improve yields, and often leads to cleaner reactions for various pyridine derivatives. nih.gov Exploring the application of such microwave-assisted protocols to the synthesis of this compound could significantly enhance its production efficiency.

Furthermore, the development of flow chemistry processes for the synthesis of this and related compounds could offer advantages in terms of safety, scalability, and product consistency. The Hantzsch pyridine synthesis, a classic multicomponent reaction, has been adapted to more environmentally friendly conditions, such as using ionic liquids or conducting the reaction in aqueous media under ultrasonic irradiation, which could be explored for analogous structures. wikipedia.org

Future synthetic efforts could also focus on the late-stage functionalization of the pyridine ring, allowing for the rapid generation of a library of analogues from a common intermediate. This approach would be highly valuable for structure-activity relationship (SAR) studies.

Deeper Mechanistic Insights into Biological Activities via Advanced Biochemical Assays

While preliminary studies suggest potential anticancer and antimicrobial activities for pyridine thioethers, a deeper understanding of the mechanism of action of this compound is crucial for its development as a therapeutic agent. ekb.egresearchgate.net Advanced biochemical and cellular assays will be instrumental in elucidating its biological targets and pathways.

For Anticancer Investigations: Should the compound exhibit antiproliferative effects, a battery of assays can be employed to pinpoint its mechanism.

Cell Viability and Proliferation Assays: Initial screening using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can quantify the cytotoxic effects on various cancer cell lines. nih.govnih.gov

Cell Cycle Analysis: Flow cytometry can determine if the compound induces cell cycle arrest at specific phases (e.g., G2/M), a common mechanism for many anticancer drugs. researchgate.net

Apoptosis Assays: Annexin V/propidium iodide staining and analysis of caspase activation can reveal if the compound induces programmed cell death. nih.gov

Enzyme Inhibition Assays: Given that many pyridine derivatives act as enzyme inhibitors, screening against relevant targets such as kinases (e.g., VEGFR-2, EGFR), or fatty acid synthase (FASN) could identify specific molecular targets. nih.govnih.govnih.gov For example, a recent study identified pyridine derivatives as potent inhibitors of the Ketoacyl synthase (KS) domain of FASN. nih.gov

Anti-angiogenesis Assays: The chick embryo chorioallantoic membrane (CAM) assay can be used to assess the compound's ability to inhibit the formation of new blood vessels, a critical process in tumor growth. acs.org

For Antimicrobial Investigations: If the compound shows antimicrobial potential, further assays can clarify its mode of action.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: These standard assays will determine the potency of the compound against a panel of pathogenic bacteria and fungi. nih.gov

DNA Gyrase Inhibition Assays: Some antimicrobial agents target bacterial DNA gyrase. An in vitro assay could determine if this compound inhibits this essential enzyme. johnshopkins.edu

Biofilm Disruption Assays: The ability of the compound to disrupt or prevent the formation of bacterial biofilms, which are notoriously resistant to antibiotics, would be a significant finding.

The following table summarizes potential biochemical assays and their applications:

| Assay Type | Purpose | Potential Application |

| MTT Assay | Measures cell metabolic activity to determine cytotoxicity. | Initial screening for anticancer activity. nih.govnih.gov |

| Flow Cytometry | Analyzes cell cycle distribution and apoptosis. | Determining the mechanism of cell death. researchgate.net |

| Kinase Inhibition Assay | Measures the inhibition of specific kinase enzymes. | Identifying molecular targets in cancer cells. nih.gov |

| CAM Assay | Assesses anti-angiogenic potential in a living model. | Evaluating the ability to stop tumor blood vessel growth. acs.org |

| DNA Gyrase Assay | Determines inhibition of bacterial DNA replication. | Investigating the mechanism of antimicrobial action. johnshopkins.edu |

Integration of Advanced Computational Methods for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. nih.gov The application of these methods to this compound and its derivatives can accelerate the discovery of more potent and selective analogues.

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of the compound within the active site of a known biological target. nih.govmdpi.com For instance, if a specific enzyme is identified as a target through biochemical assays, docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's amino acid residues. This information is invaluable for guiding the design of new derivatives with improved binding. Several studies have successfully used molecular docking to understand the binding modes of pyridine derivatives with targets like EGFR and thrombin. nih.govnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of analogues of this compound with varying substituents, a QSAR model could be developed to predict the activity of novel, unsynthesized compounds. researchgate.net This would allow researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for this class of compounds could be generated based on a set of active analogues. This model would then serve as a template for virtual screening of large chemical databases to identify new and structurally diverse compounds with the potential for similar biological activity.

ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties is crucial in the early stages of drug development. Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to identify and address potential liabilities of this compound and its derivatives before extensive experimental work is undertaken. nih.gov

Potential for Further Derivatization towards Enhanced Efficacy and Selectivity

The structure of this compound offers multiple sites for chemical modification to enhance its efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies of related pyridine derivatives provide valuable insights into which modifications are most likely to be fruitful. nih.govresearchgate.netpharmacy180.com

Modification of the Pyridine Ring: The chlorine atom at the 4-position is a key site for derivatization. It can be replaced by other functional groups through nucleophilic substitution reactions. Introducing different substituents at this position could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved target binding and selectivity. For example, replacing the chloro group with amino, methoxy, or other small polar groups could alter the compound's solubility and ability to form hydrogen bonds. nih.gov

Modification of the Thioether Linkage: The sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) or a sulfone. These modifications would significantly alter the polarity and hydrogen bonding capacity of the molecule, which could have a profound impact on its biological activity and pharmacokinetic profile.

Modification of the Benzyl (B1604629) Group: The 2-fluoro substituent on the benzyl ring is another handle for modification. The position and nature of the substituent on this ring can be varied to explore its influence on biological activity. For instance, introducing additional substituents or replacing the fluorine with other halogens or electron-donating/withdrawing groups could fine-tune the electronic and steric properties of this part of the molecule. SAR studies on similar compounds have shown that the nature and position of substituents on an aromatic ring can dramatically affect potency. nih.gov

The following table outlines potential derivatization strategies and their rationales:

| Modification Site | Proposed Change | Rationale |

| Pyridine Ring (Position 4) | Replace Chlorine with -NH2, -OCH3, -CN | Modulate electronic properties and hydrogen bonding potential to improve target interaction and selectivity. nih.gov |

| Thioether Linkage | Oxidize to Sulfoxide or Sulfone | Increase polarity and alter hydrogen bonding capacity, potentially improving solubility and pharmacokinetic properties. |

| Benzyl Ring | Vary position and nature of the fluoro substituent; introduce additional substituents. | Optimize steric and electronic interactions with the biological target to enhance potency and selectivity. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-Chloro-2-((2-fluorobenzyl)thio)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-free coupling. For example, describes the synthesis of analogous pyridine thioethers using base-promoted reactions under visible light, achieving yields of 65–85% depending on substituent electronic effects. Key factors include solvent choice (e.g., DMF or THF), temperature (room temperature vs. reflux), and stoichiometric ratios of the thiol and halopyridine precursors. Optimization via Design of Experiments (DOE) is recommended to balance competing steric and electronic effects from the 2-fluorobenzyl group .

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the substitution pattern, particularly distinguishing the fluorobenzyl and thioether moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystalline samples, X-ray diffraction (XRD) can resolve bond lengths and angles, as demonstrated in for related pyridine-metal complexes. Computational methods like Density Functional Theory (DFT) may supplement experimental data to predict vibrational modes and electronic properties .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). notes that structurally similar thioether-pyridines are stored at 2–8°C in inert atmospheres to prevent oxidation of the sulfur moiety. Regular HPLC or GC-MS monitoring over 3–6 months is advised to track degradation products like sulfoxides or disulfides .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in nucleophilic substitution or biological target interactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of electrophilic or nucleophilic attack. Molecular docking studies (AutoDock Vina) may identify potential binding pockets in enzymes like kinases or cytochrome P450 isoforms. highlights similar workflows for thieno[3,2-b]pyridine derivatives, emphasizing solvent model corrections (e.g., PCM) and free energy calculations (MM-PBSA) .

Q. What strategies resolve contradictions in reported biological activities of structurally related pyridine-thioethers?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, concentration ranges). Meta-analyses of IC₅₀ values across studies, coupled with orthogonal assays (e.g., apoptosis via flow cytometry vs. metabolic activity via MTT), can clarify bioactivity. notes that fluorobenzyl-substituted pyridines exhibit context-dependent anticancer activity due to differential membrane permeability or target engagement .

Q. What experimental designs optimize the compound’s selectivity in multi-step reactions (e.g., functionalization of the pyridine ring)?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl for amines) and regioselective catalysts (e.g., Pd/Cu for Sonogashira coupling) are critical. demonstrates selective substitution at the 4-chloro position using hydrogen sulfide gas under anhydrous pyridine, avoiding side reactions at the fluorobenzyl group. Reaction monitoring via TLC or in-situ IR ensures intermediate control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.